molecular formula C8H8N2O B3189069 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 27381-99-3

1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B3189069
CAS No.: 27381-99-3
M. Wt: 148.16 g/mol
InChI Key: IYHYEXYPTIGYGY-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step synthetic routes. One common method includes the reaction of a substituted aldehyde with a pyrrole derivative under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often involve the use of potassium hydroxide in methanol at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be facilitated under acidic or basic conditions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-5H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-7(10)2-4-9-8(6)11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHYEXYPTIGYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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